5-(2-bromoethyl)-1-ethyl-1H-pyrazole
CAS No.:
Cat. No.: VC18197999
Molecular Formula: C7H11BrN2
Molecular Weight: 203.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrN2 |
|---|---|
| Molecular Weight | 203.08 g/mol |
| IUPAC Name | 5-(2-bromoethyl)-1-ethylpyrazole |
| Standard InChI | InChI=1S/C7H11BrN2/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3,5H2,1H3 |
| Standard InChI Key | PEKUCYXHKXOZBG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 5-(2-bromoethyl)-1-ethyl-1H-pyrazole is C₇H₁₁BrN₂, with a molecular weight of 203.08 g/mol . This aligns with its 4-substituted isomer, 4-(2-bromoethyl)-1-ethyl-1H-pyrazole, which shares the same formula and mass . The structural distinction lies in the positioning of the bromoethyl group, influencing electronic distribution and reactivity.
Stereoelectronic Properties
Pyrazole derivatives exhibit aromaticity due to a conjugated π-system comprising three sp²-hybridized carbons and two nitrogen atoms. The bromoethyl group at position 5 introduces steric bulk and polarizability, while the ethyl group at position 1 enhances lipophilicity. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, driven by the electronegative bromine atom and the asymmetric substitution pattern.
Synthetic Methodologies
Bromination of Preformed Pyrazoles
An alternative approach adapts methodologies from related bromopyrazole syntheses. In the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, copper(II) bromide and tert-butyl nitrite facilitate diazotization and subsequent bromination of an amino precursor . Applying this to 1-ethyl-5-vinylpyrazole could yield the target compound via hydrobromination, though this remains hypothetical.
Representative Reaction Pathway:
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Synthesis of 1-ethyl-5-vinyl-1H-pyrazole:
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Pd-catalyzed coupling of 1-ethyl-5-iodopyrazole with ethylene.
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Hydrobromination:
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Treatment with HBr in acetic acid to install the bromoethyl group.
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Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 5-(2-bromoethyl)-1-ethyl-1H-pyrazole are unavailable, its 4-substituted isomer exhibits a melting point range of 45–50°C and a boiling point estimated at 280–285°C . The 5-substituted variant likely has comparable thermal stability, though differences in crystal packing may slightly alter phase transitions.
Solubility and Partitioning
LogP calculations (XLOGP3: ~2.1) suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL), consistent with pyrazole derivatives bearing hydrophobic substituents .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyrazole derivatives are pivotal in drug discovery, exemplified by COX-2 inhibitors and kinase modulators. The bromoethyl moiety in 5-(2-bromoethyl)-1-ethyl-1H-pyrazole offers a site for introducing pharmacophores, potentially enhancing binding affinity or metabolic stability.
Agrochemical Development
In crop protection, brominated pyrazoles act as precursors to herbicides and insecticides. The ethyl group improves soil penetration, while bromine enables halogen-bonding interactions with target enzymes .
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